![molecular formula C9H12N4 B1267076 Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro- CAS No. 56112-89-1](/img/structure/B1267076.png)

Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-

Description

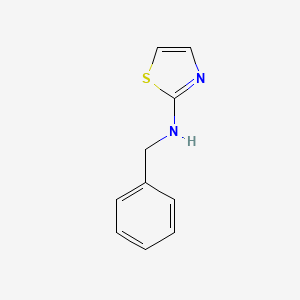

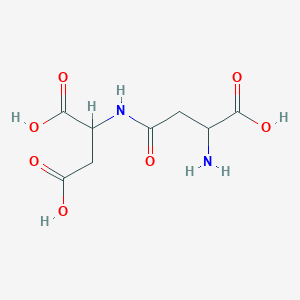

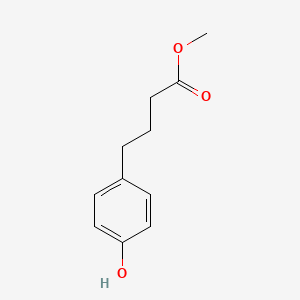

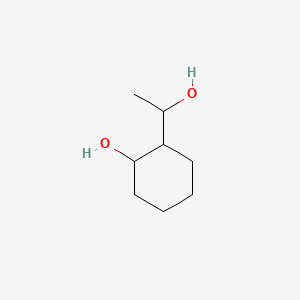

Synthesis Analysis The synthesis of cyclopenta[c]pyrazoles, including Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-, often involves intramolecular dipolar cycloaddition of nitrilimines to alkynes. This method has been extended to synthesize 3-bromo derivatives using alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014). Another synthesis method uses three-component condensation of pyrazolones and malononitrile, either chemically or electrochemically (Shestopalov et al., 2002).

Molecular Structure Analysis The molecular structure of similar compounds has been determined using X-ray crystallography. For instance, the structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a closely related compound, has been analyzed revealing interesting aspects like the conformation of the pyran and pyrazole rings (Kumar et al., 2018).

Chemical Reactions and Properties The chemical properties of cyclopenta[c]pyrazoles are often studied through their reactions. For example, the Cp*Co(III)-catalyzed synthesis of cyclopenta[b]carbazoles from indoles and diynes indicates a dual C-H activation and domino cyclizations, showing their reactivity and potential for forming complex molecular scaffolds (Li, Wang, Li, & Wang, 2018).

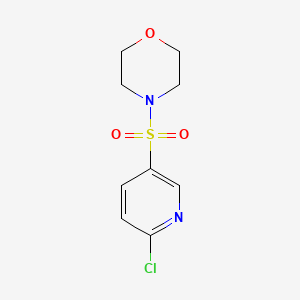

Physical Properties Analysis The physical properties of cyclopenta[c]pyrazoles can be inferred from studies on similar compounds. For example, the hydrogen-bonded chains in isostructural cyclopenta[g]pyrazolo[1,5-a]pyrimidines suggest how intermolecular interactions can influence the physical properties of such compounds (Portilla et al., 2005).

Chemical Properties Analysis The chemical properties are often explored through various synthesis methods. For instance, the use of sodium ascorbate as a catalyst for the synthesis of pyrazole carbonitriles indicates the compound's reactivity under certain conditions (Kiyani & Bamdad, 2018).

Scientific Research Applications

Cyclocondensation Reactions

Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro- and its derivatives are frequently utilized in cyclocondensation reactions. For example, research by Sofan et al. (1989) demonstrates that cyclopentanone reacts with arylidenemalononitriles to give dihydro-4,6-indenedicarbonitriles (Sofan, El‐Taweel, Elagamey, & Elnagdi, 1989). Additionally, Kiyani and Bamdad (2018) highlight the use of sodium ascorbate as a catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles (Kiyani & Bamdad, 2018).

Molecular Chain Formation

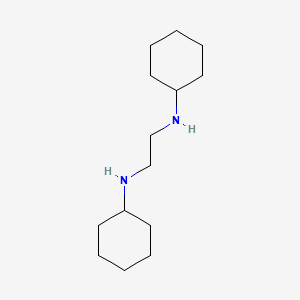

The compounds play a role in forming molecular chains. Portilla et al. (2005) found that molecules like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine are linked into chains by a single C-H...pi(arene) hydrogen bond (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

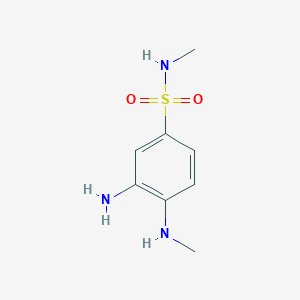

Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives

Sikandar et al. (2020) describe a green and environmentally benign method to synthesize pyrano[2,3-c]pyrazoles, highlighting the biological potential of these derivatives, such as anti-inflammatory and anticancer properties (Sikandar, Zahoor, Ahmad, Anjum, Ahmad, & Shah, 2020).

Role in Multicomponent Reactions

These compounds also find applications in multicomponent reactions. For instance, Winters, Teleha, and Sui (2014) synthesized substituted tetrahydrocyclopenta[c]pyrazoles and tetrahydropyrrolo[3,4-c]pyrazoles using a 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes (Winters, Teleha, & Sui, 2014).

properties

IUPAC Name |

3-(3-amino-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-5-2-6-13-9(11)7-3-1-4-8(7)12-13/h1-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKBJTZXDKBXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)CCC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298548 | |

| Record name | MLS002707355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro- | |

CAS RN |

56112-89-1 | |

| Record name | MLS002707355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002707355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-2,4,5,6-TETRAHYDROCYCLOPENTAPYRAZOLE-2-PROPIONITRILE, TECH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.